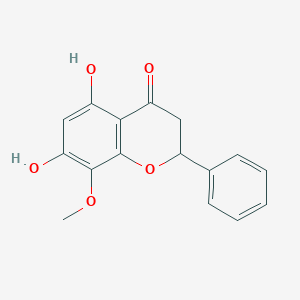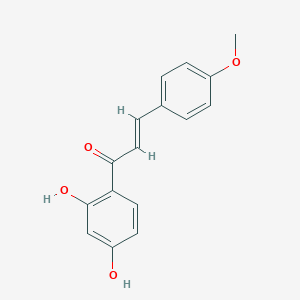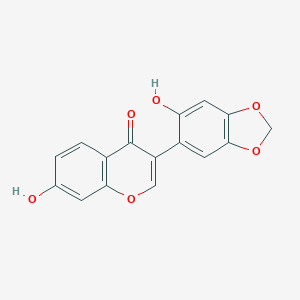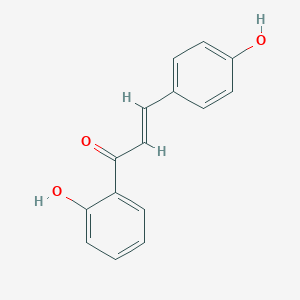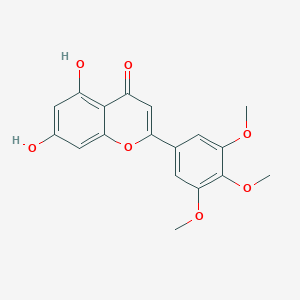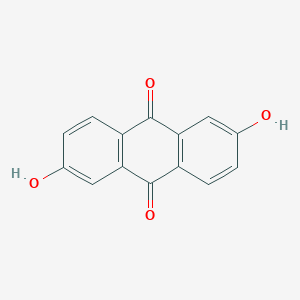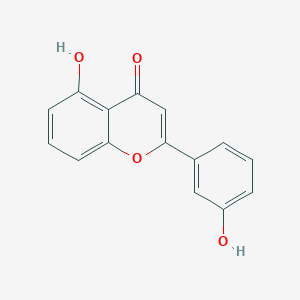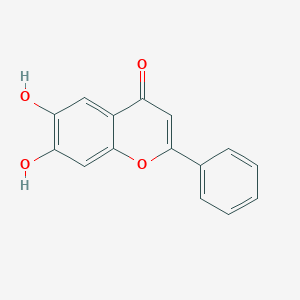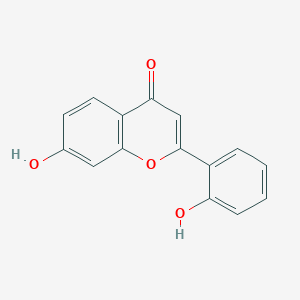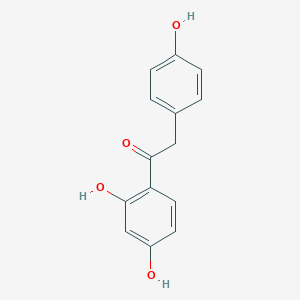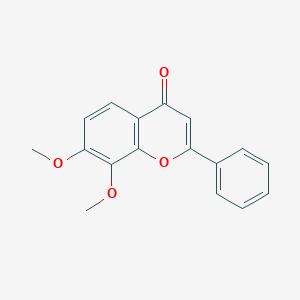
7,8-Dimethoxyflavone
描述
7,8-二甲氧基黄酮是一种黄酮类化合物,其特征在于黄酮结构的第 7 位和第 8 位存在甲氧基。 黄酮类化合物是植物次生代谢产物,以其多种生物活性而闻名,包括抗氧化、抗炎和抗癌特性 .
准备方法
合成路线和反应条件: 7,8-二甲氧基黄酮的合成通常涉及黄酮前体的甲氧基化。一种常见的方法从圣草酚开始,其经过溴化形成 6,8-二溴圣草酚。 然后,该中间体在溴化铜催化剂存在下进行甲醇解,得到 7,8-二甲氧基黄酮 .
工业生产方法: 虽然 7,8-二甲氧基黄酮的具体工业生产方法尚未充分记载,但一般方法涉及使用上述合成路线进行大规模合成。优化反应条件,例如温度、溶剂和催化剂浓度,对于最大限度地提高产率和纯度至关重要。
化学反应分析
反应类型: 7,8-二甲氧基黄酮可以进行各种化学反应,包括:
氧化: 该反应可以引入额外的官能团或修饰现有的官能团。
还原: 该反应可以将羰基还原为羟基。
取代: 甲氧基可以在适当条件下被其他取代基取代.
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以生成羟基化衍生物,而还原可以生成醇 .
科学研究应用
化学: 它用作合成其他黄酮类衍生物的前体。
生物学: 它表现出显著的抗氧化和抗炎活性,使其成为研究细胞过程和信号通路的宝贵化合物。
作用机制
7,8-二甲氧基黄酮的作用机制涉及其与各种分子靶点和途径的相互作用:
抗氧化活性: 它通过激活 Nrf-2/HO-1 途径来增强细胞抗氧化防御.
神经保护作用: 它通过激活 TrkB 信号传导来促进神经元存活和生长,这对神经保护和认知功能至关重要.
抗炎作用: 它抑制促炎细胞因子和酶,从而减少炎症.
类似化合物:
7,8-二羟基黄酮: 以其神经保护作用和激活 TrkB 信号传导的能力而闻名.
5-羟基-3,7-二甲氧基黄酮: 对 Ca2± 介导的细胞周期调节表现出强烈的抑制活性.
5,7-二甲氧基黄酮: 另一种具有显著生物活性的黄酮类化合物.
独特性: 7,8-二甲氧基黄酮由于其特定的甲氧基取代而独一无二,这赋予了其独特的化学和生物特性。 其调节多种分子途径的能力使其成为各种科学和医学应用的多功能化合物 .
相似化合物的比较
7,8-DIHYDROXYFLAVONE: Known for its neuroprotective effects and ability to activate TrkB signaling.
5-HYDROXY-3,7-DIMETHOXYFLAVONE: Exhibits potent inhibitory activity against Ca2±mediated cell-cycle regulation.
5,7-DIMETHOXYFLAVONE: Another flavonoid with significant biological activities.
Uniqueness: 7,8-DIMETHOXYFLAVONE is unique due to its specific methoxy substitutions, which confer distinct chemical and biological properties. Its ability to modulate multiple molecular pathways makes it a versatile compound for various scientific and medical applications .
属性
IUPAC Name |
7,8-dimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-14-9-8-12-13(18)10-15(11-6-4-3-5-7-11)21-16(12)17(14)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRQQECDVUXBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351009 | |
| Record name | 7,8-Dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65548-54-1 | |
| Record name | 7,8-Dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7,8-Dimethoxyflavone exert its anti-inflammatory effects?
A1: While the exact mechanism is still under investigation, research suggests that this compound might exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-8 and IL-1β. One study demonstrated this effect in human monocytic THP-1 cells stimulated with Propionibacterium acnes [].
Q2: Are there other potential mechanisms of action for this compound?
A2: Yes, this compound has shown potential to inhibit phosphodiesterase (PDE) enzymes []. This inhibition could contribute to its tracheal smooth muscle relaxant properties, supporting its traditional use in treating respiratory diseases.
Q3: Does this compound affect the NF-κB pathway?
A3: Research suggests that this compound can significantly inhibit the transcriptional activity of NF-κB in LPS/IFN-γ stimulated RAW 264.7 macrophages []. This inhibition could contribute to its anti-inflammatory effects by suppressing the production of inflammatory mediators.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C17H14O4, and its molecular weight is 282.29 g/mol.
Q5: What spectroscopic data is available for characterizing this compound?
A5: Numerous studies utilize various spectroscopic techniques to characterize this compound. These include UV, IR, MS, 1H NMR, 13C NMR, and 2D NMR [, , , , , , , , , , ]. These analyses confirm its structure and purity.
Q6: How do structural modifications of this compound influence its biological activity?
A6: Studies suggest that the position and number of methoxy groups on the flavone backbone can significantly affect the biological activity. For instance, 7-Methoxyflavone exhibited stronger inhibition of PGE2 production and higher membrane permeability compared to this compound []. This highlights the importance of the specific substitution pattern for activity.
Q7: What is known about the stability of this compound?
A7: Limited information is available regarding the stability of this compound under various conditions. Further research is needed to assess its stability profile and develop appropriate formulation strategies to enhance its stability and bioavailability.
Q8: What is known about the pharmacokinetic profile of this compound?
A8: Currently, detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited. Further investigations are needed to understand its pharmacokinetic behavior in vivo.
Q9: Has this compound demonstrated efficacy in any in vitro or in vivo models?
A9: Yes, this compound has shown promising in vitro activities, particularly in inhibiting P. acnes-induced cytokine production in human cells []. It also demonstrated anti-inflammatory effects in an oxazolone-induced atopic dermatitis-like model in mice [].
Q10: What about the tracheal smooth muscle relaxant properties of this compound?
A10: Studies have shown that this compound, particularly when referred to as gnaphaliin B, exhibits potent relaxant properties on guinea pig tracheal preparations [, ]. This activity supports its traditional use in treating respiratory ailments.
Q11: What analytical methods are used to identify and quantify this compound?
A11: Commonly employed techniques include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


